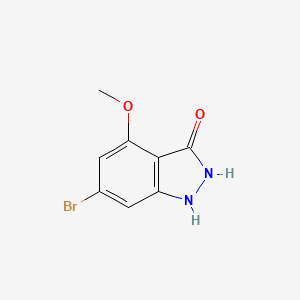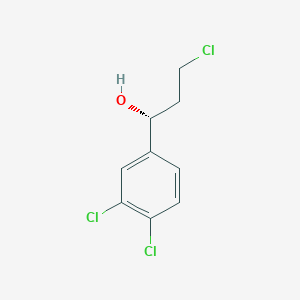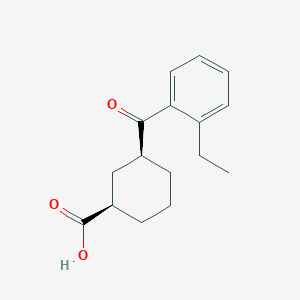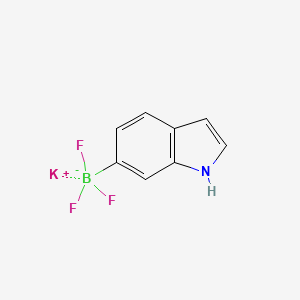
Potassium trifluoro(1H-indol-6-yl)borate
Overview
Description
Potassium trifluoro(1H-indol-6-yl)borate, also known as KTFB, is a boron-containing compound that has gained significant attention in recent years due to its potential applications in various fields, including medical, environmental, and industrial research. It is a reagent used to prepare boronic acids and esters .
Synthesis Analysis
Potassium 1H-indole-6-trifluoroborate is a reagent used to prepare boronic acids and esters via hydrolysis of potassium organotrifluoroborates with silica gel and water .Molecular Structure Analysis
The molecular formula of this compound is C8H6BF3KN . The molecular weight is 223.04 g/mol .Physical And Chemical Properties Analysis
This compound has a molecular weight of 223.04 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 0 .Scientific Research Applications
Potassium trifluoro(1H-indol-6-yl)borate is widely used in a variety of scientific research applications, including organic synthesis, biochemistry, and physiology. In organic synthesis, this compound can be used as a catalyst in a variety of reactions, such as the synthesis of organic molecules and the synthesis of peptides. In biochemistry, this compound can be used as a catalyst in a variety of biochemical processes, such as the synthesis of proteins and the synthesis of nucleic acids. In physiology, this compound can be used as a catalyst in a variety of physiological processes, such as the synthesis of hormones and the synthesis of enzymes.
Mechanism of Action
Potassium trifluoro(1H-indol-6-yl)borate acts as a catalyst in a variety of biochemical and physiological processes. The mechanism of action of this compound is not fully understood, but it is believed to involve the formation of an intermediate complex between the this compound and the substrate. This intermediate complex then undergoes a series of reactions, leading to the formation of the desired product.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In biochemical processes, this compound has been shown to increase the rate of reaction and the efficiency of the reaction. In physiological processes, this compound has been shown to increase the rate of enzyme activity and to modulate the activity of certain hormones.
Advantages and Limitations for Lab Experiments
Potassium trifluoro(1H-indol-6-yl)borate has a number of advantages and limitations for lab experiments. One of the main advantages of this compound is its stability, which makes it suitable for use in a variety of different laboratory experiments. Another advantage of this compound is its versatility, which allows it to be used in a variety of different biochemical and physiological processes. However, there are some limitations to the use of this compound, such as its tendency to react with certain substrates, which can lead to the formation of unwanted side products.
Future Directions
Potassium trifluoro(1H-indol-6-yl)borate has a number of potential future directions, including its use in drug development, its use in the synthesis of new materials, and its use in the development of new catalysts. This compound has the potential to be used in the development of new drugs, as it has been shown to modulate the activity of certain hormones and enzymes. This compound also has the potential to be used in the synthesis of new materials, as it can be used as a catalyst in a variety of different reactions. Finally, this compound has the potential to be used in the development of new catalysts, as it can be used to increase the rate of reaction and the efficiency of the reaction.
Biochemical Analysis
Biochemical Properties
Potassium trifluoro(1H-indol-6-yl)borate plays a significant role in biochemical reactions, particularly in the synthesis of boronic acids and esters. It interacts with enzymes and proteins involved in these reactions, facilitating the formation of boron-carbon bonds. The compound’s trifluoroborate group enhances its stability and reactivity, making it an effective reagent in Suzuki-Miyaura coupling reactions . This interaction is crucial for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules through the formation of boron-carbon bonds. This compound can act as a nucleophile in Suzuki-Miyaura coupling reactions, where it reacts with aryl halides in the presence of a palladium catalyst . The trifluoroborate group enhances the compound’s stability and reactivity, allowing it to participate in various biochemical reactions. These interactions can lead to enzyme inhibition or activation, as well as changes in gene expression and cellular function.
properties
IUPAC Name |
potassium;trifluoro(1H-indol-6-yl)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BF3N.K/c10-9(11,12)7-2-1-6-3-4-13-8(6)5-7;/h1-5,13H;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRRROZIXUXOCTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC2=C(C=C1)C=CN2)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BF3KN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1111733-01-7 | |
| Record name | Borate(1-), trifluoro-1H-indol-6-yl-, potassium (1:1), (T-4)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1111733-01-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




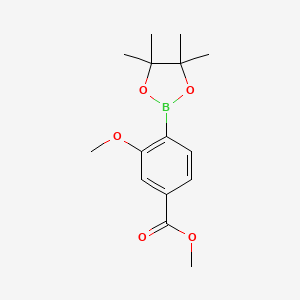

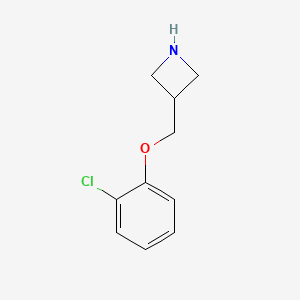
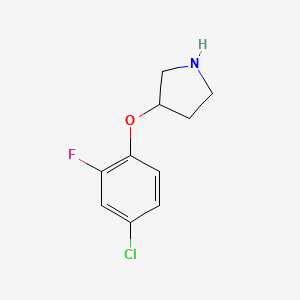
![(3E)-1-[(1R)-1-(4-Fluorophenyl)ethyl]-3-[[3-methoxy-4-(4-methylimidazol-1-yl)phenyl]methylidene]piperidin-2-one](/img/structure/B1649180.png)

![cis-3-[2-(2-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1649193.png)

![cis-3-[2-Oxo-2-(3-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1649196.png)
![cis-3-[2-(3-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1649197.png)
